molecular formula C12H10N2O B1585686 4-Methyl-2-phenylpyrimidine-5-carbaldehyde CAS No. 342405-36-1

4-Methyl-2-phenylpyrimidine-5-carbaldehyde

Cat. No. B1585686
M. Wt: 198.22 g/mol
InChI Key: RRWWVHHCAGDAIW-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C12H10N2O . Its molecular weight is approximately 198.22 g/mol. The IUPAC name for this compound is 4-methyl-2-phenyl-5-pyrimidinecarbaldehyde .


Molecular Structure Analysis

The SMILES notation for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is CC1=NC(=NC=C1C=O)C1=CC=CC=C1 . This notation provides a way to represent the structure of the molecule in a text format.

Relevant Papers Unfortunately, the search results do not provide specific papers related to 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. For a comprehensive review, it’s recommended to conduct a literature search in scientific databases using the compound’s name or CAS number (342405-36-1) .

Scientific Research Applications

1. Antimicrobial and Antiviral Properties

  • Summary of Application: Pyrimidine compounds, synthesized through the Biginelli reaction, have been intensively studied due to their therapeutic properties. These include acting as calcium channel blockers, anticancer, antiviral, antimicrobial, anti-inflammatory, or antioxidant compounds .
  • Methods of Application: The Biginelli synthesis mediates the production of these pyrimidine compounds. This involves a simple one-pot condensation reaction of an aromatic aldehyde, urea, and ethyl acetoacetate in an ethanol solution .
  • Results or Outcomes: The resulting compounds have shown promising results in combating antimicrobial resistance, which was a top priority for global public health before the start of the COVID-19 pandemic .

2. Fluorescent Protein Research

  • Summary of Application: Fluorescent proteins (FPs) have rich fluorescence spectra and photochemical properties that have promoted widespread biological research applications. Antibodies targeting FPs have emerged with the continuous development of FPs .
  • Methods of Application: The antibodies, specifically nanobodies, are entirely composed of the variable domain of a heavy-chain antibody. These small and stable nanobodies can be expressed and functional in living cells .
  • Results or Outcomes: Nanobodies targeting FPs have advanced applications and have proven valuable in biological research .

properties

IUPAC Name

4-methyl-2-phenylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9-11(8-15)7-13-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWWVHHCAGDAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380143
Record name 4-methyl-2-phenylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-phenylpyrimidine-5-carbaldehyde

CAS RN

342405-36-1
Record name 4-methyl-2-phenylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
AJ Liedtke, BC Crews, CM Daniel… - Journal of medicinal …, 2012 - ACS Publications
… According to general procedure C, the title compound was obtained from the isomer mixture 10a (0.05 g, 0.23 mmol) and 4-methyl-2-phenylpyrimidine-5-carbaldehyde (0.050 g, 0.25 …
Number of citations: 73 pubs.acs.org

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